![molecular formula C10H7BrN4S B1522789 5-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}-4-methyl-1,3-thiazole CAS No. 1249435-27-5](/img/structure/B1522789.png)

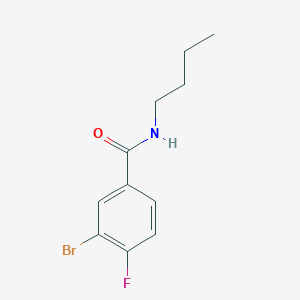

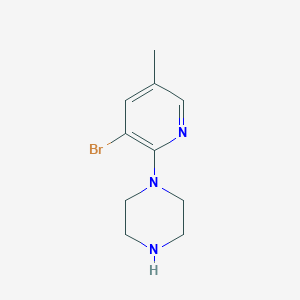

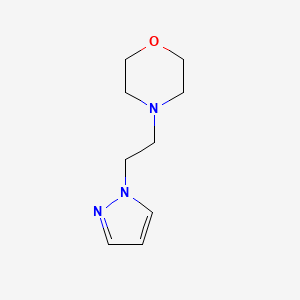

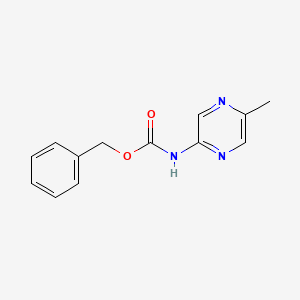

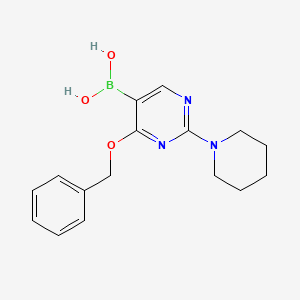

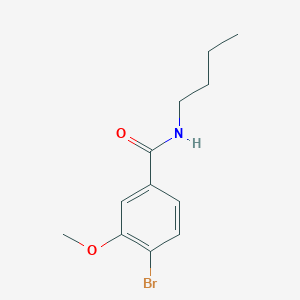

5-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}-4-methyl-1,3-thiazole

Übersicht

Beschreibung

“5-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}-4-methyl-1,3-thiazole” is a chemical compound that has been studied for its potential applications in various fields. It has been found to be a potent and selective inhibitor of the bromodomain and extra-terminal (BET) proteins . These proteins are involved in regulating gene expression, and inhibiting them can help reduce inflammation and excitability, making this compound a promising agent for the treatment of neuropathic pain .

Synthesis Analysis

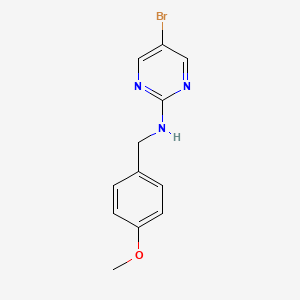

The synthesis of this compound involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo [4,5-b]pyridine . The reaction of the latter compound with a series of halogenated derivatives under conditions of phase transfer catalysis solid-liquid (CTP) allows the isolation of the expected regioisomers compounds .

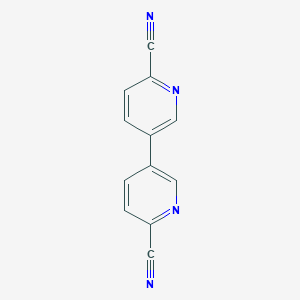

Molecular Structure Analysis

The molecular structure of “this compound” has been elucidated on the basis of different spectral data (1H NMR, 13C NMR), X-Ray diffraction and theoretical study using the DFT method . The imidazopyridine fused ring is almost planar .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” have been analyzed using Density Functional Theory (DFT). The HOMO-LUMO energy gap was calculated, which was used to examine the inter/intra molecular charge transfer . The molecular electrostatic potential map was calculated to investigate the reactive sites that were present in the molecule .

Wissenschaftliche Forschungsanwendungen

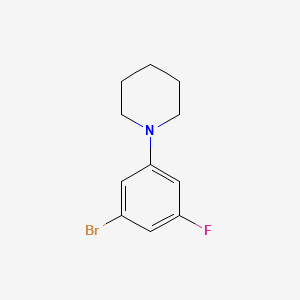

Inhibition Performance in Corrosion Science

Imidazo[4,5-b] pyridine derivatives have shown significant potential in corrosion science. A study by Saady et al. (2021) evaluated the inhibitory performance of these derivatives against mild steel corrosion in acidic environments. Their findings revealed that these compounds, particularly the 6-bromo-imidazo[4,5-b]pyridine derivatives, exhibited high inhibition performance, demonstrating their utility as mixed-type inhibitors in corrosion science (Saady et al., 2021).

Potential in Medicinal Chemistry

These derivatives have also been explored in the field of medicinal chemistry. For example, a study by Deep et al. (2016) highlighted the imidazo[1,2-a]pyridine scaffold, a closely related structure, as a potential therapeutic agent due to its wide range of applications in areas such as anticancer, antimicrobial, antiviral, and antidiabetic treatments. This indicates the broad medicinal applications of these compounds (Deep et al., 2016).

Applications in Antimicrobial Activity

The 6-bromo-imidazo[4,5-b]pyridine derivatives have been synthesized and evaluated for their antimicrobial activity. Studies like those conducted by Althagafi and Abdel‐Latif (2021) demonstrate that these compounds exhibit remarkable antibacterial activities. This reinforces the potential of these derivatives in developing new antibacterial agents (Althagafi & Abdel‐Latif, 2021).

Role in Organic Synthesis

In organic synthesis, these compounds have been explored for their utility in the construction of complex molecules. For instance, a study by Shibahara, Dohke, and Murai (2012) developed a method for the oxidative coupling of heteroarenes and terminal alkynes, utilizing imidazo[1,5-a]pyridines. This research highlights the role of these derivatives in facilitating the synthesis of complex organic compounds with potential applications in various fields (Shibahara, Dohke, & Murai, 2012).

Use in Photophysical Investigations

Imidazo[1,5-a]pyridines have been studied for their photophysical properties, especially as fluorescent probes. Renno et al. (2022) synthesized imidazo[1,5-a]pyridine-based fluorophores and investigated their interaction with liposome models, highlighting their potential as cell membrane probes due to their stable scaffold and emissive properties (Renno et al., 2022).

Wirkmechanismus

Target of Action

Compounds containing the imidazole moiety have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic effects .

Mode of Action

It is known that imidazole derivatives interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways, leading to their diverse range of biological activities .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .

Result of Action

Imidazole derivatives are known to exhibit a variety of biological activities, suggesting they can induce a range of molecular and cellular changes .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .

Safety and Hazards

While specific safety and hazard information for “5-{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}-4-methyl-1,3-thiazole” is not available, it’s important to handle all chemical compounds with care and use appropriate safety measures. Some compounds in this class did not show cytotoxicity against human foreskin fibroblast-1 cells .

Eigenschaften

IUPAC Name |

5-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-4-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN4S/c1-5-8(16-4-13-5)10-14-7-2-6(11)3-12-9(7)15-10/h2-4H,1H3,(H,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSOZQDBIHDJAGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=NC3=C(N2)C=C(C=N3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2,2-trifluoroethyl N-[3-(2-oxoimidazolidin-1-yl)phenyl]carbamate](/img/structure/B1522706.png)